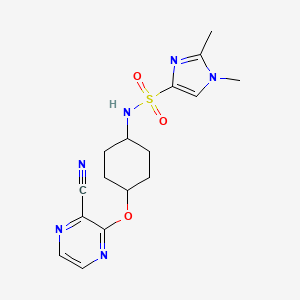

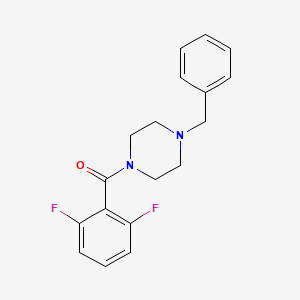

![molecular formula C12H15ClN4O2 B2579303 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride CAS No. 2279123-54-3](/img/structure/B2579303.png)

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Therapeutic Potency and Medicinal Chemistry Applications

1,3,4-Oxadiazole derivatives exhibit a wide array of bioactivities, making them valuable in medicinal chemistry for treating various diseases. These compounds have been identified for their potential in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. Their peculiar structural feature facilitates effective binding with different enzymes and receptors through numerous weak interactions in biological systems, which is crucial for developing more active and less toxic medicinal agents (Verma et al., 2019).

Broad Spectrum of Biological Activities

Oxadiazole and its derivatives, including those similar in structure to the queried compound, have been extensively studied for their wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and other biological activities. The diverse biological activities of oxadiazole derivatives can be attributed to their ability to undergo various chemical modifications, allowing for the synthesis of potent drugs (Jalhan et al., 2017).

Contribution to Heterocyclic Chemistry and Drug Discovery

The 1,3,4-oxadiazole ring, as part of the molecular structure of interest, is known for its favorable physical, chemical, and pharmacokinetic properties, which enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. This has made oxadiazole derivatives a key focus in drug discovery, particularly in the fields of organic synthesis, medicinal chemistry, and pharmacology. Their activities span antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer domains, underscoring their versatility and potential in new drug development (Wang et al., 2022).

Psychological Disorder Treatments

The potential of 1,3,4-oxadiazole derivatives in treating psychological disorders such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders has been a significant area of research. The structural versatility of the oxadiazole ring facilitates the synthesis of compounds with superior efficacy and minimal side effects, offering new avenues for addressing mental health issues (Saxena et al., 2022).

Safety and Hazards

This compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety pictograms associated with this compound are GHS07 (Exclamation mark), indicating that it may cause less serious health effects or damage the ozone layer .

Propiedades

IUPAC Name |

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2.ClH/c1-16(2)12(17)9-5-3-4-8(6-9)11-14-10(7-13)18-15-11;/h3-6H,7,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALASLDYCCSFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide](/img/structure/B2579221.png)

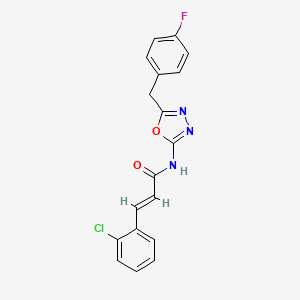

![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2579222.png)

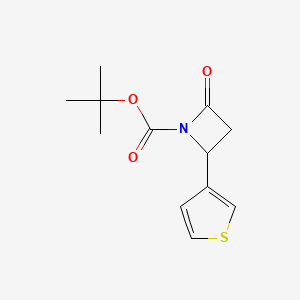

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2579225.png)

![2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2579228.png)

![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B2579235.png)

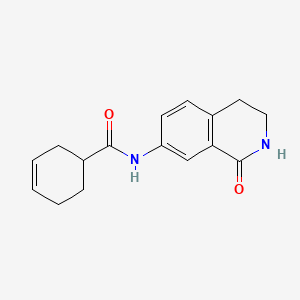

![N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]but-2-ynamide](/img/structure/B2579240.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2579243.png)